Sodium iron chlorophyllin can be extracted from natural sources such as the plant Suaeda salsa, which is known for its high chlorophyll content. The extraction process typically involves saponification and purification steps to yield the final product. The method of synthesis can also involve chemical reactions where sodium salts are introduced to chlorophyll derivatives, facilitating the incorporation of iron ions into the structure .
Sodium iron chlorophyllin belongs to the class of chlorophyll derivatives, which are categorized based on their metal content. Other related compounds include sodium copper chlorophyllin and sodium zinc chlorophyllin. These compounds are classified as food additives and colorants, often designated with the European food additive number E140.
The synthesis of sodium iron chlorophyllin can be achieved through various methods, including extraction from natural sources or chemical synthesis. A common approach involves extracting chlorophyll from green plants, followed by a series of chemical modifications.
The process typically requires careful control of temperature (55-65 °C) and pH (between 6.0 and 7.0) to ensure optimal reaction conditions. The final product is purified through crystallization and vacuum drying to achieve a stable form suitable for use in food products or supplements .
The molecular structure of sodium iron chlorophyllin retains the basic porphyrin ring characteristic of chlorophyll but features an iron ion at its center instead of magnesium. This substitution alters its properties and enhances its solubility in water.
Sodium iron chlorophyllin can undergo several chemical reactions:
The stability of sodium iron chlorophyllin in various environments (pH levels, temperatures) is crucial for its application in food products. Studies have shown that it maintains stability under acidic conditions but may degrade under extreme alkaline conditions .
The mechanism by which sodium iron chlorophyllin exerts its effects primarily revolves around its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.
Research indicates that sodium iron chlorophyllin exhibits significant antioxidant activity comparable to traditional antioxidants like ascorbic acid . Its ability to chelate metal ions also contributes to its protective effects against oxidative stress.
Sodium iron chlorophyllin has diverse applications across various fields:
Sodium iron chlorophyllin (SIC) is a semi-synthetic metallo-chlorophyll derivative where the central magnesium ion of natural chlorophyll is replaced by iron(II), and the phytyl tail is removed via saponification. The resulting compound features water-soluble sodium salts, with the general molecular formula C₃₄H₃₂FeN₄Na₂O₆ [1] [4]. Structurally, SIC retains the chlorin macrocycle (a porphyrin derivative with a reduced pyrrole ring) but coordinates with Fe²⁺ at its core. This iron coordination stabilizes the tetrapyrrole ring and shifts its optical properties, exhibiting absorption maxima at 405 nm and 630 nm in aqueous solutions, distinct from magnesium chlorophyll (430 nm and 662 nm) or copper chlorophyllin (424 nm and 652 nm) [7] [9]. The removal of the hydrophobic phytol chain enhances water solubility, while sodium carboxylate groups on peripheral rings enable salt formation [4] [6].
Key Structural Features:
Table 1: Structural Characteristics of Sodium Iron Chlorophyllin
Property | SIC Characteristics |
---|---|
Molecular Formula | C₃₄H₃₂FeN₄Na₂O₆ |
Central Metal | Iron(II) |
Water Solubility | High (due to sodium salts) |
UV-Vis Absorbance Maxima | 405 nm, 630 nm |
Key Functional Groups | Carboxylate (-COO⁻Na⁺), chlorin macrocycle |
SIC emerged from efforts to enhance the bioavailability and stability of natural chlorophyll derivatives. Initial research focused on copper chlorophyllin (SCC) for its color stability, but iron-based variants gained attention for potential nutritional applications due to iron’s role in human physiology [3] [7]. The industrial synthesis involves:
A patented one-step method dissolves sodium iron chlorophyllin and iron/cobalt salts in water at a 5:4 mass ratio. After magnetic stirring (1000 rpm) and aging (3–9 hours), SIC precipitates with a yield of 80–90% [4]. Regulatory recognition varies globally: SIC is approved as a colorant in China (CNS 08.153) and India, but not in the EU or USA, where copper chlorophyllin dominates [2] [9].
Metallo-chlorophyllins differ in central metals, which dictate their chemical stability, bioactivity, and applications.
Table 2: Comparative Properties of Key Metallo-Chlorophyllins
Property | SIC (Fe²⁺) | SCC (Cu²⁺) | SZC (Zn²⁺) | Mg-Chlorophyll |
---|---|---|---|---|
Color | Black/blackish-green | Blue-black | Dark green | Bright green |
Thermal Stability | Moderate | High | Moderate | Low |
Light Fastness | Moderate | High | Low-Moderate | Low |
Water Solubility | High | High | High | Low (without modification) |
Primary Use | Colorant/nutrition | Food colorant (E141) | Antioxidant applications | Natural extract (E140) |
SZC (Zinc): Exhibits superior antioxidant activity but lower light fastness than SCC [7].
Bioactivity and Efficacy:
Complex Formation: Like SCC, SIC binds carcinogens (e.g., aflatoxin) via π-π stacking, but its efficacy in suppression of DNA damage biomarkers is less studied than SCC [3] [9].
Synthetic Challenges:
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